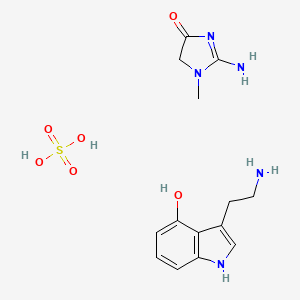
4-Hydroxytryptamine Creatinine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Hydroxytryptamine Creatinine, also known as Serotonin Creatinine, is a tryptamine derivative and acts as a neurotransmitter agonist . It plays a significant role in the regulation of mood, appetite, and sleep .
Synthesis Analysis
The synthesis of creatinine primarily occurs through a kidney–liver axis. Arginine and glycine are used by the enzyme glycine amidinotransferase (GATM), predominantly in the kidney, to synthesize the creatine precursor guanidinoacetate, which is exported into the circulation .
Molecular Structure Analysis
The molecular formula of 4-Hydroxytryptamine Creatinine is C14H21N5O6S . The average mass is 387.41 Da .
Chemical Reactions Analysis
An electrochemical method for sensitive determination of creatinine has been reported based on its reaction with 2-nitrobenzaldehyde using a differential pulse voltammetry technique .
Aplicaciones Científicas De Investigación
Foetal Impact in Pregnancy : 5-Hydroxytryptamine creatinine sulphate, when injected into mice during the second half of pregnancy, causes foetal death within an hour. This indicates a significant impact of 5-Hydroxytryptamine on pregnancy and foetal development (Robson & Sullivan, 1966).
Hemostatic Properties : 5-Hydroxytryptamine creatinine sulfate, found in serum and platelets, has complex biological functions, including potential roles in hemostasis and blood coagulation mechanisms (Stefanini & Magalini, 1956).
Biological Activity Loss : 5-Hydroxytryptamine creatinine sulphate can lose its biological activity when maintained at room temperature, affecting its efficacy in certain applications (Dalton, 1976).
Role in IBS : In patients with diarrhoea predominant irritable bowel syndrome (IBS), increased concentrations of 5-Hydroxytryptamine can be detected postprandially, suggesting a role in gastrointestinal motility and IBS symptoms (Bearcroft, Perrett, & Farthing, 1998).
Immunomodulatory Effects : 5-Hydroxytryptamine acts as an immunomodulator, influencing the release of inflammatory cytokines and regulating dendritic cells and monocytes, with implications for conditions like asthma (Kim et al., 2011).
Effects on Sodium Transport : 5-Hydroxytryptamine creatinine sulphate influences sodium transport across frog skin, indicating potential applications in studies of ion transport and permeability (Dalton, 1977).
Influence on Tumor Growth and Sensitivity to Chemotherapy : Creatinine, when forming complexes like 5-hydroxytryptamine creatinine-sulfate, can influence the growth of transplanted tumors and their sensitivity to chemotherapy (Pukhal'skaya & Platonova, 1971).
Metabolic Pathways in Liver : The metabolism of 5-hydroxytryptamine creatinine sulphate in rat liver highlights its involvement in complex metabolic pathways (Kveder & Iskrić, 1965).
Central Nervous System Effects in Chickens : Different salts of 5-hydroxytryptamine, including the creatinine sulphate, have varying effects on body temperature and behavior in chickens, demonstrating its potential impact on the central nervous system (Marley & Whelan, 1975).
Cardiovascular Effects : Intravenous infusions of 5-hydroxytryptamine creatinine sulphate in humans can cause a dilator response in forearm vessels, suggesting its potential use in cardiovascular studies (Lemessurier, Schwartz, & Whelan, 1959).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
3-(2-aminoethyl)-1H-indol-4-ol;2-amino-3-methyl-4H-imidazol-5-one;sulfuric acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O.C4H7N3O.H2O4S/c11-5-4-7-6-12-8-2-1-3-9(13)10(7)8;1-7-2-3(8)6-4(7)5;1-5(2,3)4/h1-3,6,12-13H,4-5,11H2;2H2,1H3,(H2,5,6,8);(H2,1,2,3,4) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDVAUZIQCAKHIU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(=O)N=C1N.C1=CC2=C(C(=C1)O)C(=CN2)CCN.OS(=O)(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N5O6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10675965 |
Source


|
| Record name | 3-(2-aminoethyl)-1H-indol-4-ol;2-amino-3-methyl-4H-imidazol-5-one;sulfuric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10675965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
387.41 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
55206-11-6 |
Source


|
| Record name | 3-(2-aminoethyl)-1H-indol-4-ol;2-amino-3-methyl-4H-imidazol-5-one;sulfuric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10675965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

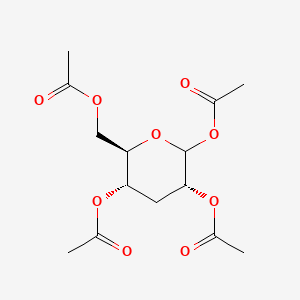



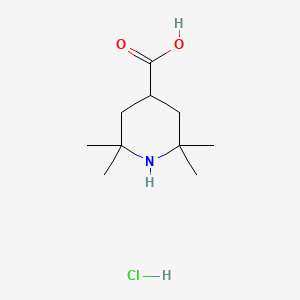
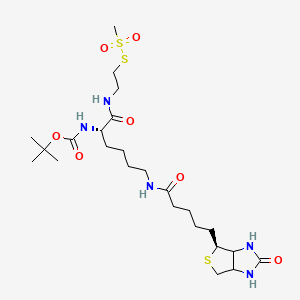

![1-Methyl-d3-2-nitro-6-phenylimidazo[4,5-B]pyridine](/img/structure/B561778.png)
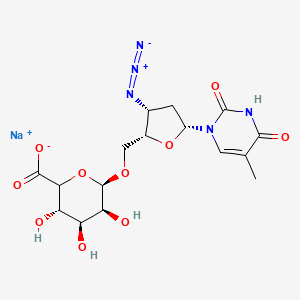
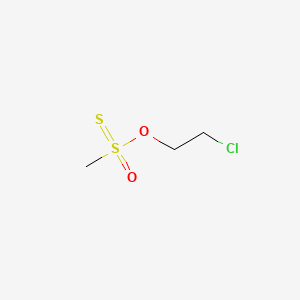
![N,N-Di-n-butyl-N-3-[4-nitrobenzoyloxy)propyl]ammonium Chloride](/img/structure/B561783.png)


